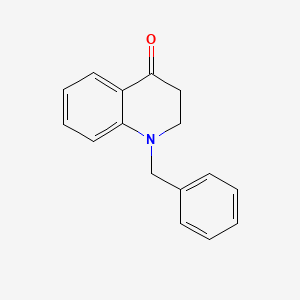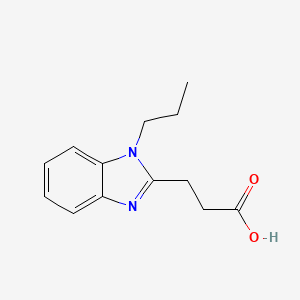
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H26ClN3O4 and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
WAY-100635 and GR127935 Effects on Serotonin Neurons
WAY-100635 is a potent and selective 5-HT1A receptor antagonist. Research involving such compounds has explored their effects on serotonin-containing neurons. For instance, WAY-100635 can abolish the inhibitory actions of serotonin (5-HT) and related compounds on 5-HT neuronal firing, indicating its potential use in studying serotonin's role in brain function and its implications for treating psychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption Compounds targeting orexin receptors, such as GSK1059865, have been evaluated for their effects on binge eating in animal models. These studies provide insights into how modulation of orexin receptors can influence compulsive food intake, offering a potential pharmacological target for eating disorders (Piccoli et al., 2012).
Molecular Interaction with CB1 Cannabinoid Receptor Research on compounds like SR141716, a CB1 cannabinoid receptor antagonist, sheds light on the detailed molecular interactions that influence receptor binding and activity. Such studies are foundational in developing therapies targeting the endocannabinoid system for conditions like pain, obesity, and addiction (Shim et al., 2002).
Synthesis and Evaluation of CB1 Radiotracers The development and evaluation of CB1 receptor radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are crucial for non-invasive imaging of the CB1 receptor in the brain. This research aids in understanding the role of the endocannabinoid system in various neurological conditions (Katoch-Rouse & Horti, 2003).
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4/c1-25-10-9-22-7-5-13(6-8-22)12-20-17(23)18(24)21-15-11-14(19)3-4-16(15)26-2/h3-4,11,13H,5-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODNJXBFESTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)
![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)
![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)


![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)
![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)
